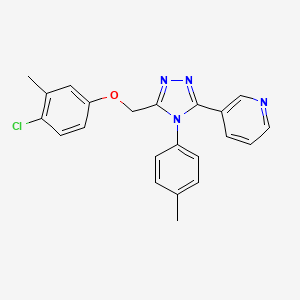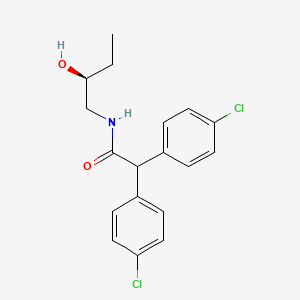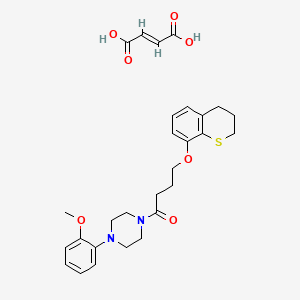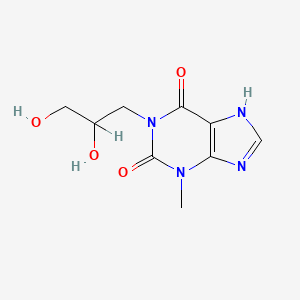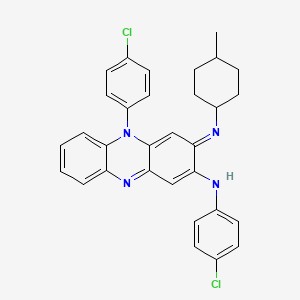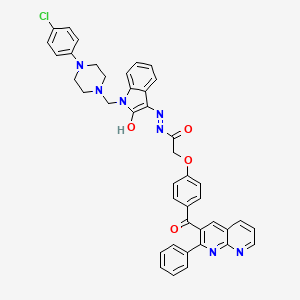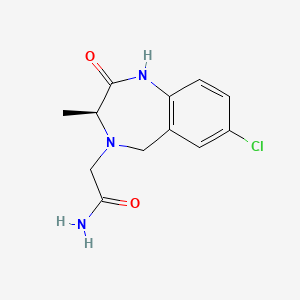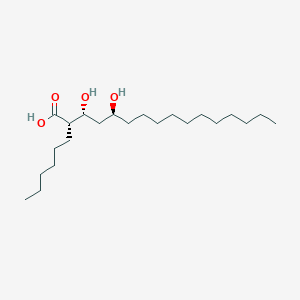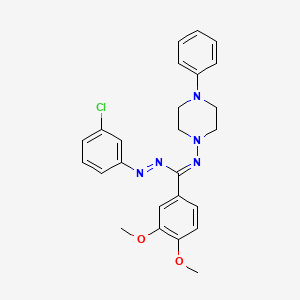
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-3’-hydroxymethyl guanosine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to guanosine but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which are replaced by hydrogen atoms. This modification imparts unique properties to the compound, making it a valuable tool in antiviral research and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine typically involves the following steps:
Starting Material: The synthesis begins with guanosine as the starting material.
Protection: The hydroxyl groups of guanosine are protected using appropriate protecting groups to prevent unwanted reactions.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation process, often involving radical reactions with reagents like tributyltin hydride.
Deprotection: The protecting groups are removed to yield the final product, 2’,3’-Dideoxy-3’-hydroxymethyl guanosine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学研究应用
2’,3’-Dideoxy-3’-hydroxymethyl guanosine has a wide range of scientific research applications:
Antiviral Research: It is used as an inhibitor of viral reverse transcriptase, making it valuable in the study of viral replication and the development of antiviral drugs.
Genetic Studies: The compound is used in genetic research to study the effects of nucleoside analogs on DNA and RNA synthesis.
Cancer Research: Its ability to interfere with nucleic acid synthesis makes it a potential candidate for cancer treatment.
Biochemical Studies: The compound is used to investigate the mechanisms of nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
作用机制
The mechanism of action of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine involves its incorporation into growing DNA or RNA chains during nucleic acid synthesis. Once incorporated, the absence of the 3’ hydroxyl group prevents further elongation of the nucleic acid chain, effectively terminating synthesis. This mechanism is particularly effective against viral reverse transcriptase, making the compound a potent antiviral agent .
相似化合物的比较
2’,3’-Dideoxyadenosine: Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxycytidine: Used in antiviral research and has similar mechanisms of action.
2’,3’-Dideoxyinosine: Known for its use in antiviral therapy.
Uniqueness: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to terminate nucleic acid synthesis without the 3’ hydroxyl group makes it particularly effective in inhibiting viral replication .
属性
CAS 编号 |
133713-61-8 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 |
InChI 键 |
ZNUYNHNZXDVSQO-FSDSQADBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




